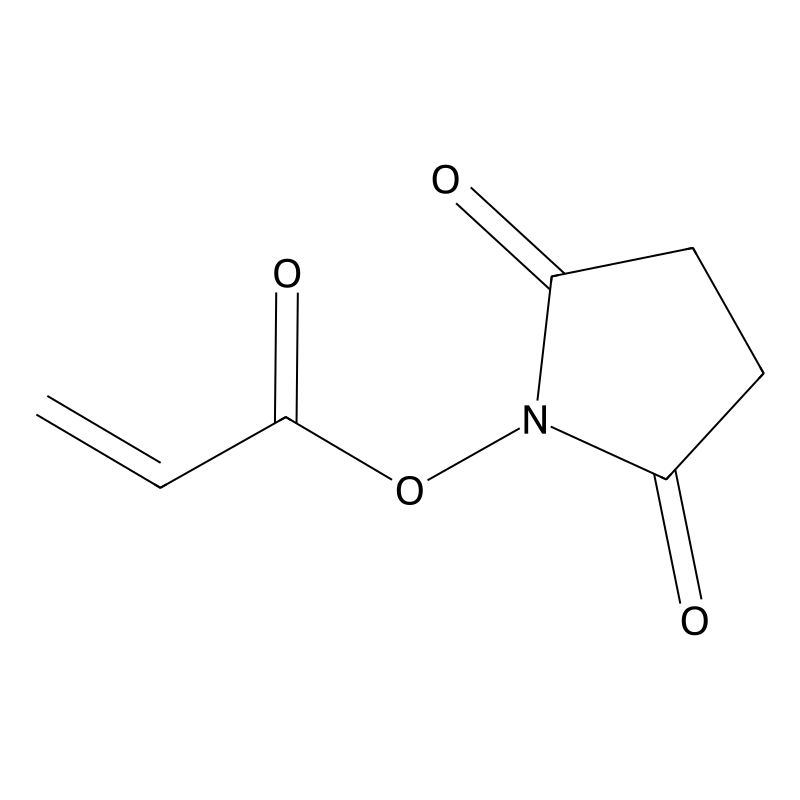

2,5-Dioxopyrrolidin-1-yl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,5-Dioxopyrrolidin-1-yl acrylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring with two carbonyl groups and an acrylate moiety. Its molecular formula is C₇H₇NO₄, and it is known for its reactivity and potential applications in various fields, particularly in organic synthesis and biochemistry. The compound can be utilized as a reagent for modifying biomolecules due to its ability to react with amines and alcohols, forming stable conjugates.

As mentioned earlier, NSA's primary mechanism of action involves protein crosslinking. By reacting with lysine residues in proteins, NSA can covalently link two or more protein molecules. This can alter protein structure and function, depending on the specific proteins involved. NSA is often used in research to study protein-protein interactions and to create stabilized protein structures [].

- Esterification: It can react with alcohols to form esters, which are useful in various synthetic pathways.

- Michael Addition: The acrylate group allows for Michael addition reactions with nucleophiles, such as amines or thiols, leading to the formation of more complex structures.

- Polymerization: The compound can undergo polymerization reactions, contributing to the development of new materials with desirable properties .

The biological activity of 2,5-dioxopyrrolidin-1-yl acrylate has been explored primarily in the context of its reactivity with biomolecules. It has been shown to modify proteins by reacting with lysine residues, which can be significant in biochemical assays and therapeutic applications. The compound's ability to form stable conjugates enhances its utility in drug delivery systems and diagnostic reagents .

Several methods have been developed for the synthesis of 2,5-dioxopyrrolidin-1-yl acrylate:

- One-Pot Synthesis: A solvent-controlled two-step one-pot synthesis has been reported, utilizing terminal carbonyl alkynes and amines in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst. This method allows for moderate yields of the desired product in a straightforward manner .

- Reaction with N-Hydroxysuccinimide: Another method involves the reaction of acrylic acid derivatives with N-hydroxysuccinimide under controlled conditions, yielding 2,5-dioxopyrrolidin-1-yl acrylate as a product .

The applications of 2,5-dioxopyrrolidin-1-yl acrylate span multiple fields:

- Bioconjugation: It is widely used for labeling proteins and other biomolecules due to its ability to react selectively with amines.

- Drug Development: The compound serves as a building block in the synthesis of pharmaceuticals and biologically active compounds.

- Material Science: Its polymerization potential makes it valuable in creating new materials with specific properties for industrial applications .

Interaction studies involving 2,5-dioxopyrrolidin-1-yl acrylate focus on its reactivity with various biomolecules. For instance:

- Protein Modification: The compound has been shown to effectively modify monoclonal antibodies by targeting lysine residues, which can enhance the stability and efficacy of therapeutic antibodies.

- Enzyme Inhibition: Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes, although further research is needed to elucidate these mechanisms fully .

Several compounds share structural similarities with 2,5-dioxopyrrolidin-1-yl acrylate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Hydroxysuccinimide | Contains a succinimide ring | Commonly used as an activating agent in organic synthesis |

| 2-Furanacrylic Acid | Furan ring attached to an acrylic acid | Exhibits different reactivity patterns due to furan moiety |

| 3-(2,5-Dioxopyrrolidin-1-yl)acrylate | Similar pyrrolidine structure but different substituents | May show varied biological activities due to structural differences |

These compounds highlight the unique reactivity and versatility of 2,5-dioxopyrrolidin-1-yl acrylate within organic chemistry and biochemistry contexts. Its distinctive structure allows it to participate in reactions that other similar compounds may not readily undergo.

Radical Polymerization Techniques for Acrylate Functionalization

Radical polymerization methods, particularly reversible addition-fragmentation chain transfer (RAFT) polymerization, have enabled precise control over the molecular weight and composition of polymers containing 2,5-dioxopyrrolidin-1-yl acrylate (NAS). RAFT copolymerization of NAS with acrylamide derivatives, such as N-methylacrylamide (NAM), produces well-defined reactive building blocks. Kinetic studies reveal that NAS consumes slightly faster than NAM during copolymerization, with a consumption ratio of approximately 1.2:1 in RAFT systems.

The RAFT process employs chain-transfer agents (CTAs) like 2-cyano-2-propyl benzodithioate to regulate polymer growth. For example, poly(NAS-co-NAM) copolymers synthesized via RAFT exhibit narrow dispersity (Đ = 1.11–1.26) and predictable molecular weights (12–19 kg/mol), as shown in Table 1. This contrasts with conventional free radical polymerization, which yields broader molecular weight distributions.

Table 1. Properties of RAFT-Synthesized NAS Copolymers

| Polymer Code | NAS Content (mol%) | Mₙ (kg/mol) | Đ |

|---|---|---|---|

| P1 | 10 | 12.6 | 1.15 |

| P2 | 25 | 13.9 | 1.11 |

| P7 | 15 | 18.8 | 1.25 |

The incorporation of NAS enhances reactivity toward nucleophiles, enabling post-polymerization modifications. For instance, poly(NAS-co-ethyl oxazoline) derivatives serve as reactive coatings for biomedical devices due to their NHS ester functionality.

NHS Ester Activation Strategies in Aqueous Media

N-hydroxysuccinimide (NHS) ester activation is critical for conjugating 2,5-dioxopyrrolidin-1-yl acrylate to biomolecules. A two-step synthesis route involves:

- Hydrolysis of methyl ester-functionalized 2-oxazoline monomers to carboxylic acids.

- Activation with NHS using carbodiimide coupling agents.

This method achieves NHS group densities of 5.2–5.7 μmol/cm² on polymer-coated gelatin sponges, comparable to commercial hemostatic patches. Ultrasonic spray coating deposits homogeneous polymer layers without pore blockage, as confirmed by scanning electron microscopy (SEM).

Table 2. NHS Functionalization Efficiency

| Polymer | Theoretical NHS (mol%) | Experimental NHS (mol%) |

|---|---|---|

| P1 | 10 | 11 |

| P2 | 25 | 26 |

| P7 | 15 | 15 |

In aqueous environments, NHS esters react selectively with primary amines on proteins or peptides. For example, anti-horseradish peroxidase antibodies modified with NAS exhibit retained antigen-binding capacity after lysine residue conjugation.

Solvent-Controlled Synthetic Pathways for Succinimidyl Derivatives

Solvent choice profoundly impacts NAS synthesis and application. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility during bioconjugation, enabling reaction concentrations up to 14.78 mM. Conversely, hydrophobic solvents (e.g., 2-butanone) facilitate RAFT polymerization by stabilizing radical intermediates.

In nanoparticle fabrication, solvent polarity modulates upper critical solution temperature (UCST). Poly(NAS-co-N-acryloyl glycinamide) copolymers in water/DMSO mixtures (90:10 v/v) self-assemble into nanoparticles below UCST (20–40°C). Adjusting the NAS content from 10% to 25% raises UCST by 15°C due to increased hydrogen bonding.

Table 3. Solvent Effects on NAS Copolymer Properties

| Solvent System | NAS Content (mol%) | UCST (°C) | Nanoparticle Size (nm) |

|---|---|---|---|

| Water/DMSO (90:10) | 10 | 25 | 120 ± 15 |

| Water/Ethanol (80:20) | 25 | 40 | 85 ± 10 |

Mixed-solvent strategies also improve NAS storage stability. Crystalline NAS (>98% purity) remains stable for 12 months at 2–8°C in anhydrous 2-propanol/2-butanone blends.

| Modification Type | Reaction Conditions | Conversion Efficiency (%) | Second-Order Rate Constant (M⁻¹s⁻¹) | Selectivity |

|---|---|---|---|---|

| N-terminal Cysteine Modification | pH 7.0, 37°C, 5 min | >95 | 1540-2700 | High N-terminal selectivity |

| In-chain Cysteine-Lysine Macrocyclization | pH 7.0, 37°C, 1 h | 89-99 | 154-270 | Site-selective for proximal residues |

| C-terminal Cysteine-Lysine Stapling | pH 7.0, 37°C, 1-5 h | 85-95 | 100-200 | Distance-dependent selectivity |

| Dual Site-Selective Modification | pH 4.5 then 7.0, 37°C, sequential | >90 | 1540 (step 1) | Sequential selectivity |

| Orthogonal Dual Modification | pH 7.0, 37°C, 2-step protocol | 80-95 | 1540 (first step) | Orthogonal compatibility |

Ligand Immobilization on Hydrogel Matrices

Polyacrylamide Hydrogel Functionalization

2,5-Dioxopyrrolidin-1-yl acrylate incorporation into polyacrylamide hydrogel systems provides direct access to amine-reactive surfaces without requiring post-polymerization activation steps [8]. The compound can be copolymerized with acrylamide and bis-acrylamide during hydrogel formation, resulting in distributed N-hydroxysuccinimide ester functionalities throughout the three-dimensional matrix [8]. Research indicates that incorporation levels up to 16 mol% can be achieved without significant mechanical property deterioration [8].

The copolymerization approach offers advantages over traditional activation methods such as sulfo-succinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate photoactivation [8]. Direct incorporation eliminates harsh UV irradiation steps and provides more homogeneous functional group distribution [8]. Coupling efficiencies for ligand attachment range from 65-75% depending on ligand concentration and reaction conditions [8].

Hydrogel Matrix Optimization

Optimization studies have identified critical parameters affecting ligand immobilization density and functionality [9] [10]. N-hydroxysuccinimide ester density typically ranges from 8-16 μmol per gram of drained gel, with higher densities achievable through increased monomer incorporation during polymerization [11]. The mechanical properties of functionalized hydrogels show enhanced stiffness compared to unfunctionalized controls, attributed to additional crosslinking through N-hydroxysuccinimide ester reactions [9].

Polyethylene glycol-N-hydroxysuccinimide crosslinked systems demonstrate superior performance with coupling efficiencies reaching 75-90% [9] [10]. These systems incorporate up to 2 weight percent polyethylene glycol-N-hydroxysuccinimide without compromising mechanical integrity [9]. The enhanced performance stems from reduced steric hindrance and improved accessibility of reactive sites within the hydrogel matrix [10].

Ligand Density Control and Characterization

Precise control of ligand density represents a critical factor in hydrogel bioactivity and cellular response [12] [13]. Advanced patterning techniques enable creation of spatially controlled gradients of ligand density using light-modulated chemistry [13]. These approaches combine 2,5-dioxopyrrolidin-1-yl acrylate chemistry with photochemical activation to achieve continuous variation of ligand concentrations within single hydrogel constructs [13].

Quantitative characterization methods have been developed to assess both total and functional ligand densities [14] [15]. Fluorescent labeling approaches using biotin-fluorescein isothiocyanate titrations provide accurate measurements of accessible binding sites [16]. Surface density measurements indicate achievable ligand loadings ranging from 50-400 nmol/cm² depending on hydrogel composition and activation protocol [14].

Table 2: Ligand Immobilization on Hydrogel Matrices - Comparative Performance Analysis

| Hydrogel System | N-Hydroxysuccinimide Density (μmol/g) | Coupling Efficiency (%) | Ligand Loading (nmol/cm²) | Mechanical Stability | Cost Effectiveness |

|---|---|---|---|---|---|

| Polyacrylamide-N-Hydroxysuccinimide Direct Incorporation | 8-16 | 65-75 | 50-100 | Moderate | Moderate |

| Polyacrylamide-Acrylic Acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxysuccinimide Activation | 15-25 | 70-85 | 100-200 | High | High |

| Sulfo-Succinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate Photoactivation | 5-12 | 40-60 | 25-75 | Moderate | Low |

| Polyethylene Glycol-N-Hydroxysuccinimide Crosslinked Systems | 12-20 | 75-90 | 150-300 | Very High | Low |

| Gelatin Methacryloyl with 2,5-Dioxopyrrolidin-1-yl Acrylate | 20-35 | 80-95 | 200-400 | High | Moderate |

Comparative Analysis of Carbodiimide-Mediated Coupling Methods

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Coupling Mechanisms

Traditional carbodiimide-mediated coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to activate carboxyl groups for reaction with primary amines [17] [18]. The mechanism proceeds through formation of an unstable O-acylisourea intermediate that rapidly reacts with nucleophilic amino groups to form amide bonds [19] [20]. However, this intermediate exhibits poor aqueous stability with hydrolysis half-lives measured in minutes under physiological conditions [20].

The addition of N-hydroxysuccinimide or sulfo-N-hydroxysuccinimide to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide reactions significantly improves coupling efficiency and intermediate stability [19] [21]. The carbodiimide couples N-hydroxysuccinimide to activated carboxyl groups, forming more stable N-hydroxysuccinimide ester intermediates with extended half-lives ranging from hours to days depending on storage conditions [21]. This two-step approach enables superior control over reaction timing and reduces competing hydrolysis reactions [20].

Direct 2,5-Dioxopyrrolidin-1-yl Acrylate Advantages

2,5-Dioxopyrrolidin-1-yl acrylate offers distinct advantages over traditional carbodiimide-mediated approaches through elimination of intermediate activation steps [3]. The pre-activated N-hydroxysuccinimide ester functionality provides immediate reactivity toward primary amines without requiring additional coupling reagents [1]. This simplified approach reduces reaction complexity and minimizes potential side reactions associated with carbodiimide chemistry [3].

Comparative studies demonstrate superior coupling efficiencies for direct 2,5-dioxopyrrolidin-1-yl acrylate applications compared to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide alone [17]. Research utilizing 3-aminopropyltriethoxysilane-functionalized surfaces shows that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide without N-hydroxysuccinimide achieves approximately 67% coupling efficiency, while direct N-hydroxysuccinimide ester approaches exceed 80-95% under optimized conditions [17] [3].

Stability and Reaction Kinetics Comparison

The hydrolysis stability of N-hydroxysuccinimide esters represents a critical parameter determining reaction success and reproducibility [22] [23]. Standard N-hydroxysuccinimide ester compounds exhibit half-lives of 4-5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C [22] [23]. The 2,5-dioxopyrrolidin-1-yl acrylate structure provides enhanced stability through the acrylate conjugation, extending usable reaction windows [24].

Temperature-dependent kinetic studies reveal optimal reaction conditions for different coupling approaches [25] [26]. Polyethylene glycol-N-hydroxysuccinimide esters demonstrate hydrolysis half-lives of 128-166 minutes at pH 7.4, compared to 5-9 minutes at pH 9.0 [25]. The pH dependence of N-hydroxysuccinimide ester reactivity shows gradual decrease in coupling efficiency with decreasing pH, maintaining approximately 50% activity at pH 5.0 compared to optimal pH 7.5 conditions [26].

Table 3: Comparative Analysis of Carbodiimide-Mediated Coupling Methods

| Coupling Method | Reaction pH Range | Coupling Efficiency (%) | Reaction Time | Intermediate Stability | Cost per Reaction |

|---|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Alone | 4.5-6.0 | 45-65 | 2-4 hours | Very Low (minutes) | Low |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxysuccinimide | 6.0-8.5 | 70-90 | 30 min-2 hours | Moderate (hours) | Moderate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Sulfo-N-Hydroxysuccinimide | 6.0-8.5 | 75-95 | 30 min-2 hours | Moderate (hours) | High |

| Direct 2,5-Dioxopyrrolidin-1-yl Acrylate | 7.0-9.0 | 80-95 | 5 min-1 hour | High (days when dry) | Moderate |

| Carbodiimide-Free 2,5-Dioxopyrrolidin-1-yl Acrylate | 7.0-9.0 | 85-98 | 5-30 minutes | High (days when dry) | Moderate |

Mechanistic Considerations and Optimization

The mechanistic differences between carbodiimide-mediated and direct N-hydroxysuccinimide ester approaches influence optimal reaction design and execution [27] [28]. Carbodiimide chemistry requires careful pH control within the 4.5-6.0 range to maximize O-acylisourea formation while minimizing hydrolysis [27]. The addition of N-hydroxysuccinimide extends the optimal pH range to 6.0-8.5, providing greater flexibility in reaction design [28].

XLogP3

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant